2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC16307556
Molecular Formula: C23H17FN2O2S2
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17FN2O2S2 |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H17FN2O2S2/c1-2-12-26-22(28)18-13-20(16-6-4-3-5-7-16)30-21(18)25-23(26)29-14-19(27)15-8-10-17(24)11-9-15/h2-11,13H,1,12,14H2 |
| Standard InChI Key | VYZQSNXIIGFYDM-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)F)SC(=C2)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s backbone consists of a thieno[2,3-d]pyrimidin-4(3H)-one core, a bicyclic system featuring fused thiophene and pyrimidine rings. Key substituents include:
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A 4-fluorophenyl group attached via a ketone-containing ethylsulfanyl bridge at position 2.
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A phenyl group at position 6.
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An allyl (prop-2-en-1-yl) group at position 3.
These groups contribute to the molecule’s stereoelectronic profile. The fluorophenyl moiety enhances lipophilicity and metabolic stability, while the allyl group introduces potential reactivity for further functionalization .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Canonical SMILES | C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)F)SC(=C2)C4=CC=CC=C4 |
| InChI Key | VYZQSNXIIGFYDM-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically including:
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Cyclization: Formation of the thienopyrimidine core via condensation of methyl 2-aminothiophene-3-carboxylate with urea or thiourea derivatives .
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Substitution Reactions: Introduction of the sulfanyl-fluorophenyl group through nucleophilic displacement at position 2 of the pyrimidine ring.
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Allylation: Alkylation at position 3 using allyl bromide or similar reagents under basic conditions.
Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) critically influence yield and purity. For instance, the sulfanyl incorporation often employs polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.
Analytical Characterization
Post-synthesis, the compound is validated using:
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Nuclear Magnetic Resonance (NMR): and NMR confirm substituent integration and ring connectivity.
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Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 436.5.
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Infrared (IR) Spectroscopy: Peaks near 1700 cm (C=O stretch) and 1250 cm (C-F stretch) confirm functional groups.
Biological Activity and Mechanisms
Anticancer Activity
Thienopyrimidine analogs inhibit tyrosine kinases and vascular endothelial growth factor receptors (VEGFR), suggesting potential anticancer applications. The allyl group in this compound might enable covalent binding to cysteine residues in target proteins .
Physicochemical and Chemical Properties
Solubility and Stability
The compound’s logP value (estimated at ~3.1) indicates moderate lipophilicity, favoring cellular uptake. It is stable under ambient conditions but may degrade under strong acidic or basic environments due to hydrolysis of the sulfanyl bridge.
Reactivity
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Oxidation: The allyl group is susceptible to epoxidation with peracids.
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Nucleophilic Substitution: The sulfanyl bridge can undergo displacement with thiols or amines.
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